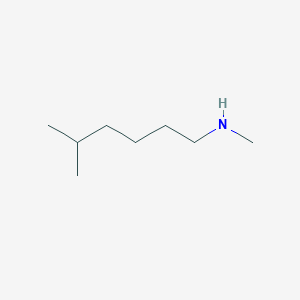
N,5-Dimethyl-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethyl-1-hexanamine is an organic compound classified as an amine It is a derivative of hexanamine, where the nitrogen atom is bonded to a hexane chain with two methyl groups attached at the nitrogen and the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,5-Dimethyl-1-hexanamine can be synthesized through several methods. One common approach involves the alkylation of hexanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or imines derived from hexanamine. This process is carried out under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-1-hexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,5-Dimethyl-1-hexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which N,5-Dimethyl-1-hexanamine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexanamine: A primary amine with a similar structure but without the methyl substitutions.
N,N-Dimethylhexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Methylhexanamine: An amine with a similar carbon chain length but different substitution patterns.
Uniqueness
N,5-Dimethyl-1-hexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-8(2)6-4-5-7-9-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
KWZKRXPJUJHQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



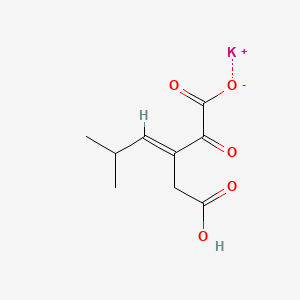
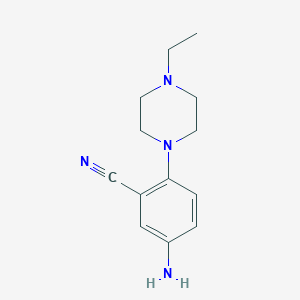
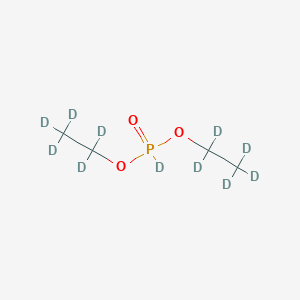
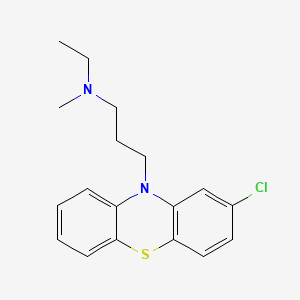
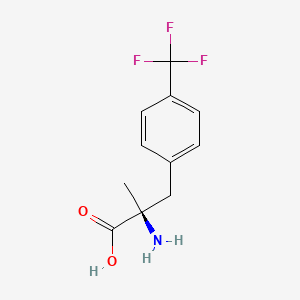
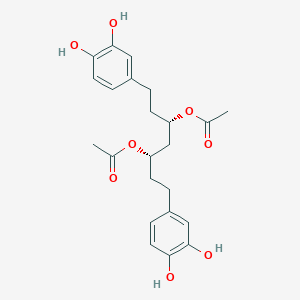
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
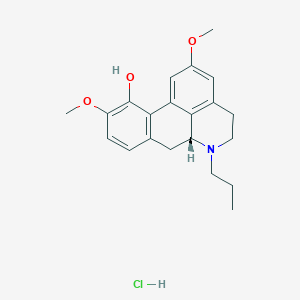
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
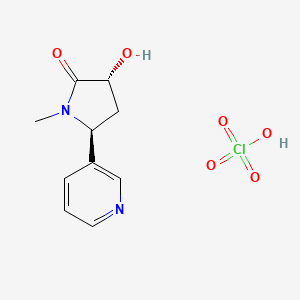
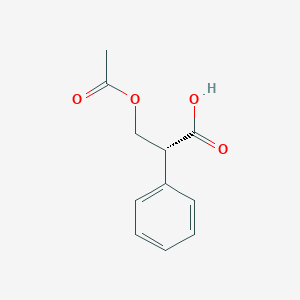
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
